7-[4-[(2-Bromobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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Overview
Description
7-(4-{[(2-bromobenzoyl)amino]carbothioyl}piperazino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and various functional groups such as bromobenzoyl and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{[(2-bromobenzoyl)amino]carbothioyl}piperazino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, often using reagents like Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Addition of the Bromobenzoyl Group: The bromobenzoyl group is attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline intermediate.
Formation of the Carbothioyl Group: The carbothioyl group is introduced through a thiolation reaction, typically using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinoline core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the bromobenzoyl and fluoro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids (for Suzuki-Miyaura coupling), halogenated reagents, and nucleophiles like amines and thiols.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antibacterial properties. Its ability to inhibit bacterial enzymes and disrupt cell wall synthesis makes it a candidate for developing new antibiotics.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its antibacterial activity suggests it could be developed into a drug for treating bacterial infections, particularly those resistant to existing antibiotics.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and polymers.
Mechanism of Action
The mechanism of action of 7-(4-{[(2-bromobenzoyl)amino]carbothioyl}piperazino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves the inhibition of bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and cell division. By inhibiting these enzymes, the compound prevents bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a similar core structure but different functional groups.
Moxifloxacin: A more advanced fluoroquinolone with enhanced activity against resistant bacterial strains.
Uniqueness
The uniqueness of 7-(4-{[(2-bromobenzoyl)amino]carbothioyl}piperazino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid lies in its specific combination of functional groups, which may confer unique antibacterial properties and a different spectrum of activity compared to other quinolones. Its bromobenzoyl and carbothioyl groups, in particular, may enhance its binding affinity to bacterial enzymes and improve its efficacy against resistant strains.
Properties
Molecular Formula |
C24H22BrFN4O4S |
---|---|
Molecular Weight |
561.4 g/mol |
IUPAC Name |
7-[4-[(2-bromobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H22BrFN4O4S/c1-2-28-13-16(23(33)34)21(31)15-11-18(26)20(12-19(15)28)29-7-9-30(10-8-29)24(35)27-22(32)14-5-3-4-6-17(14)25/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35) |
InChI Key |
KHDBEWKALZMIDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4Br)F)C(=O)O |
Origin of Product |
United States |
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